molecular formula C₂₁H₃₂O₃ B1142696 16-Hydroxy Methylstenbolone CAS No. 1419771-01-9

16-Hydroxy Methylstenbolone

Cat. No.: B1142696
CAS No.: 1419771-01-9
M. Wt: 332.48
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Description

16-Hydroxy Methylstenbolone is a synthetic anabolic-androgenic steroid It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy Methylstenbolone involves multiple steps, starting from the base compound dihydrotestosterone. The process includes methylation at the 17α position and hydroxylation at the 16 position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methods.

    Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.

    Medicine: Investigations into its anabolic properties have considered its potential use in treating muscle-wasting conditions.

    Industry: The compound is used in the development of performance-enhancing supplements and other related products.

Mechanism of Action

The mechanism of action of 16-Hydroxy Methylstenbolone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which influences various cellular processes.

Comparison with Similar Compounds

    Methylstenbolone: A closely related compound with similar anabolic properties but different metabolic stability.

    Methasterone: Another 17α-methylated derivative of dihydrotestosterone with distinct pharmacokinetic properties.

    Mestanolone: A related anabolic steroid with different receptor binding affinities and biological effects.

Uniqueness: 16-Hydroxy Methylstenbolone is unique due to its specific hydroxylation at the 16 position, which may influence its metabolic stability and biological activity compared to other similar compounds

Properties

CAS No.

1419771-01-9

Molecular Formula

C₂₁H₃₂O₃

Molecular Weight

332.48

Synonyms

(5α,17β)-16,17-Dihydroxy-2,17-dimethyl-androst-1-en-3-one

Origin of Product

United States

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